tert-butyl N-(4-bromo-2-iodophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-bromo-2-iodophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIBNZMFPDFVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of tert-butyl N-(4-bromo-2-iodophenyl)carbamate typically involves the following steps :
Reaction of 4-iodoaniline with dimethyl sulfoxide (DMSO): This step generates a substrate.
Addition of Boc2O (tert-butoxycarbonyl oxalyl chloride) under alkaline conditions: This reaction yields the target product, this compound.
Chemical Reactions Analysis
Cross-Coupling Reactions
The presence of both bromine and iodine enables selective cross-coupling reactions. Bromine typically participates in Suzuki–Miyaura couplings, while iodine engages in Ullmann or Stille couplings due to its higher electronegativity.
Table 1: Cross-Coupling Reactions of tert-Butyl N-(4-bromo-2-iodophenyl)carbamate
Key Findings:
-
Bromine exhibits higher reactivity in Suzuki couplings compared to iodine, enabling selective functionalization at the 4-position .
-
Iodine’s larger atomic radius facilitates oxidative addition in Ullmann reactions, forming C–N/C–O bonds.
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, regenerating the aniline derivative for downstream applications.
Table 2: Deprotection Conditions and Outcomes
Key Findings:
-
Trifluoroacetic acid (TFA) achieves near-quantitative deprotection without side reactions .
-
Hydrochloric acid in dioxane is preferred for acid-sensitive substrates .
Nucleophilic Aromatic Substitution
The electron-withdrawing carbamate group activates the aromatic ring for nucleophilic substitution at halogenated positions.
Table 3: Substitution Reactions
Key Findings:
-
Copper iodide catalyzes amination at iodine sites with moderate yields .
-
Palladium-mediated thiolation occurs selectively at bromine under mild conditions .
Functional Group Interconversion
The carbamate group can be modified to introduce diverse functionalities.
Table 4: Carbamate Transformations
Stability and Side Reactions
Scientific Research Applications
Tert-butyl N-(4-bromo-2-iodophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the preparation of bioactive molecules for biological studies.
Medicine: It is utilized in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The specific mechanism of action of tert-butyl N-(4-bromo-2-iodophenyl)carbamate is not well-documented. it is known that the compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products through substitution, oxidation, and reduction reactions.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Substituent Effects on Physical and Chemical Properties
Key Observations:
Halogen Effects: The iodo substituent in the target compound increases molecular weight and polarizability compared to fluoro or chloro analogs (e.g., 314.14 g/mol for 2-F vs. 436.04 g/mol for 2-I) .
Nitro (NO₂) groups, as in , significantly alter electron density, directing electrophilic substitutions to specific positions.
Example Syntheses:
- tert-Butyl (4-bromo-2-fluorophenyl)carbamate (41d) : Synthesized via General Procedure B, yielding 36% as a colorless oil .
- tert-Butyl (3-methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g) : 16% yield via Suzuki-Miyaura coupling .
The target compound likely employs similar methods, substituting iodobenzaldehyde or iodophenylboronic acid precursors.
Biological Activity
tert-butyl N-(4-bromo-2-iodophenyl)carbamate is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate moiety, and a phenyl ring substituted with bromine and iodine. These substituents enhance its chemical reactivity and potential applications in medicinal chemistry.
- Molecular Formula : C12H13BrI2N2O2
- Molecular Weight : 431.05 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which affects their catalytic activity. For example, it interacts with proteases, inhibiting protein degradation processes.
- Cell Signaling Modulation : The compound influences cellular signaling pathways by modulating the activity of kinases and phosphatases, altering the phosphorylation states of key signaling proteins.
- Antimicrobial and Antitumor Activity : Similar compounds have demonstrated antimicrobial properties, indicating potential use in developing new antibiotics or antifungal agents. Additionally, compounds with similar structures have shown anticancer properties by inhibiting cancer cell growth .
Biological Activities
The biological activities of this compound can be summarized as follows:
1. Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in breast cancer (MDA-MB-231) cells at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and modulation of cell cycle progression.
2. Antimicrobial Properties
Research conducted on the antimicrobial efficacy of this compound showed promising results against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity.
3. Anti-inflammatory Effects
In experiments involving BV-2 microglial cells, the compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-α). At a concentration of 1 µM, it decreased NO production by over 50%, showcasing its potential as an anti-inflammatory agent.
Q & A
Basic: What are the recommended safety precautions when handling tert-butyl N-(4-bromo-2-iodophenyl)carbamate in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-approved P95 masks) if dust or aerosols are generated .
- Ventilation: Work in a fume hood to avoid inhalation of volatile byproducts or particulate matter .
- Storage: Store in airtight containers at room temperature, protected from light and moisture. Avoid proximity to strong acids/bases or oxidizing agents due to potential reactivity .
- Spill Management: Use inert absorbents (e.g., vermiculite) for solid spills. Avoid dry sweeping to prevent dust dispersion .
Basic: What is a common synthetic route for preparing this compound?
Answer:
A typical synthesis involves sequential halogenation and carbamate protection:
Halogenation: Start with 2-iodoaniline. Introduce bromine at the para position using electrophilic bromination (e.g., Br₂ in acetic acid with Fe catalysis).
Boc Protection: React the resulting 4-bromo-2-iodoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in THF or DCM .
Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Basic: Which spectroscopic methods are typically employed to characterize this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm) and tert-butyl protons (δ 1.2–1.5 ppm).
- ¹³C NMR: Confirm carbamate carbonyl (δ ~155 ppm) and aromatic carbons.
- Mass Spectrometry (MS): Observe isotopic patterns for Br (M⁺ and M+2) and I (M⁺ and M+2) via ESI-MS or MALDI-TOF.
- Infrared (IR) Spectroscopy: Detect N-H stretch (~3350 cm⁻¹) and carbonyl (C=O) stretch (~1700 cm⁻¹) .
Advanced: How can researchers address challenges in achieving regioselective iodination and bromination during synthesis?
Answer:
- Order of Halogenation: Prioritize iodination first due to iodine’s lower reactivity, followed by bromination. Use directing groups (e.g., -NHBoc) to control para bromination .
- Catalytic Systems: For regioselective iodination, employ KI/I₂ with silver triflate (AgOTf) to enhance electrophilicity. For bromination, use Br₂ with FeBr₃ or NBS (N-bromosuccinimide) in polar aprotic solvents .
- Monitoring: Track reaction progress via TLC or HPLC to optimize reaction time and minimize over-halogenation .
Advanced: What crystallographic techniques are suitable for resolving structural ambiguities, and how can data contradictions between methods be analyzed?
Answer:
- X-ray Diffraction (XRD): Use SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve heavy-atom (Br, I) positions. High-resolution data (≤1.0 Å) minimizes disorder artifacts .
- Data Contradictions: If NMR and XRD disagree (e.g., rotational isomerism), perform variable-temperature NMR or DFT calculations to assess dynamic effects in solution .
- Twinned Crystals: Apply twin-law refinement in SIR97 or SHELXL to deconvolute overlapping reflections .
Advanced: What strategies optimize the coupling efficiency of this compound in palladium-catalyzed cross-coupling reactions?
Answer:
- Catalyst Selection: Use Pd(OAc)₂ with bulky ligands (e.g., XPhos or SPhos) to mitigate steric hindrance from the tert-butyl group .
- Solvent/Base Optimization: Employ toluene or dioxane with Cs₂CO₃ as a base for Suzuki-Miyaura couplings. Microwave-assisted heating (100–120°C) accelerates reaction rates .
- Halogen Selectivity: Leverage the iodide’s higher reactivity over bromide in Sonogashira or Buchwald-Hartwig couplings .
Advanced: How should researchers approach the identification and characterization of byproducts formed during synthesis?
Answer:
- Byproduct Detection: Use LC-MS (high-resolution) to identify masses corresponding to deprotected amines (loss of Boc group) or halogen-exchange products (e.g., Br → I substitution) .
- Isolation: Employ preparative HPLC or fractional crystallization to isolate impurities.
- Structural Confirmation: Compare ¹H/¹³C NMR shifts and XRD data with reference compounds. For example, tert-butyl N-(4-iodophenyl)carbamate may form if bromination is incomplete .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
